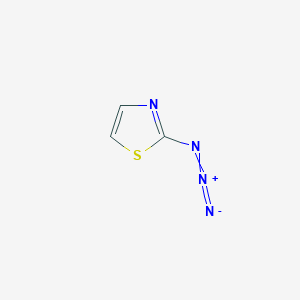

2-Azidothiazole

説明

Structure

3D Structure

特性

IUPAC Name |

2-azido-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2N4S/c4-7-6-3-5-1-2-8-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFWLDMPZIUKHAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90479701 | |

| Record name | 2-Azidothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90479701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58822-97-2 | |

| Record name | 2-Azidothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90479701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-azido-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The 2-Azidothiazole ⇌ Thiazolo[3,2-d]tetrazole Tautomeric Equilibrium: Mechanistic Principles and Experimental Workflows

Executive Summary

In the realm of heterocyclic chemistry and drug development, the azide-tetrazole ring-chain tautomerism represents a critical dynamic equilibrium. Tetrazoles frequently serve as metabolically stable bioisosteres for carboxylic acids, while their azide tautomers act as highly reactive moieties for bioconjugation (e.g., Click Chemistry) and photoaffinity labeling. This technical guide provides an in-depth analysis of the 2-azidothiazole ⇌ thiazolo[3,2-d]tetrazole equilibrium, detailing the thermodynamic drivers, structural causality, and self-validating experimental workflows required to characterize and harness this system.

Thermodynamic and Mechanistic Foundations

The equilibrium between 2-azidothiazole and its fused bicyclic counterpart, thiazolo[3,2-d]tetrazole, is heavily influenced by electronic structure, steric geometry, and solvent polarity. Direct synthesis of 2-azidothiazole typically results in the extensive isolation of the tetrazole isomer due to the thermodynamic stability of the fused ring system.

Electronic and Steric Drivers

Density Functional Theory (DFT) calculations, specifically at the B3LYP/6-311G** level, reveal that the cyclization is intrinsically linked to the electronic structure of the thiazole ring (). The unhybridized nature of the sulfur atom in the ground state enforces a tight C–S–C bond angle of approximately 88°. This acute angle exerts a steric "push-up" effect on the adjacent azide group, facilitating the spatial proximity required for ring closure.

The Isomerization Pathway

The mechanistic cascade begins with the trans-2-azidothiazole conformer. Due to a low rotational energy barrier, it readily isomerizes to the reactive cis-conformer. Subsequent nucleophilic attack by the thiazole nitrogen onto the terminal electrophilic nitrogen of the azide yields the tetrazole.

The resulting thiazolo[3,2-d]tetrazole possesses a significantly larger dipole moment than the open azide form. Consequently, the cyclized tautomer is thermodynamically superior in polar solvents and the solid state. Furthermore, studies on related azole systems demonstrate that the removal of the N-H proton or shifts in solvent dielectric constants correspond to a large stabilization of the tetrazole form, highlighting the extreme sensitivity of this equilibrium to its microenvironment ().

Quantitative Data: Thermodynamic Parameters

To provide a comparative baseline, the following table summarizes the key physicochemical shifts during the tautomerization process based on computational and experimental consensus.

| Parameter | trans-2-Azidothiazole | cis-2-Azidothiazole | Thiazolo[3,2-d]tetrazole |

| Relative Energy | Higher (Metastable) | Intermediate | Lowest (Global Minimum) |

| Dipole Moment | ~1.5 - 2.0 Debye | ~2.0 - 2.5 Debye | ~5.5 - 6.0 Debye |

| Preferred Environment | Gas phase / Non-polar solvents | Transition intermediate | Solid state / Polar solvents |

| Reactivity Profile | Click chemistry (CuAAC), Photolysis | Ring-closure precursor | Bioisostere, Latent azide |

Experimental Workflows and Protocols

The dynamic nature of the 2-azidothiazole ⇌ thiazolo[3,2-d]tetrazole equilibrium requires precise, self-validating protocols to ensure reproducibility.

Protocol 1: Synthesis and Isolation of the Tautomeric Mixture

Causality: Because the tetrazole is the thermodynamic sink, capturing the azide requires careful manipulation of temperature and phase separation.

-

Diazotization: Suspend 2-aminothiazole in an aqueous acidic medium (e.g., 85% H3PO4 or HCl ) and cool to 0–5 °C. Rationale: Strict temperature control prevents the degradation of the highly reactive diazonium intermediate.

-

Azidation: Add an aqueous solution of sodium azide ( NaN3 ) dropwise. The reaction will rapidly evolve nitrogen gas.

-

Extraction: Extract the aqueous layer with a moderately polar organic solvent (e.g., dichloromethane). Rationale: The choice of solvent during extraction can temporarily trap the kinetic azide form before it fully equilibrates to the tetrazole.

-

Purification: Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure at ambient temperature to yield the tautomeric mixture.

Protocol 2: NMR Determination of the Equilibrium Constant ( Keq )

Causality: The equilibrium is dynamic on the laboratory timescale but slow on the NMR timescale, allowing for the integration of distinct resonance signals for both the azide and tetrazole forms.

-

Sample Preparation: Dissolve the isolated mixture in a deuterated solvent. Use CDCl3 to observe a higher proportion of the azide form, or DMSO−d6 to drive the equilibrium entirely toward the tetrazole.

-

Acquisition: Acquire 1H and 13C NMR spectra at a stabilized temperature (e.g., 25 °C).

-

Analysis: Integrate the distinct C5−H protons of the thiazole ring. The ratio of the integrals directly yields the equilibrium constant ( Keq=[Tetrazole]/[Azide] ).

Protocol 3: Trapping the Azide via CuAAC (Click Chemistry)

Causality: Although the tetrazole is the dominant species in polar media, Le Chatelier's principle dictates that continuous consumption of the trace azide via an irreversible reaction will drive the equilibrium backward, allowing full conversion ().

-

Reaction Setup: Dissolve the tautomeric mixture and a terminal alkyne (1.1 equiv) in a co-solvent system (e.g., t−BuOH/H2O 1:1).

-

Catalyst Generation: Add catalytic sodium ascorbate (0.2 equiv) followed by CuSO4⋅5H2O (0.1 equiv). Rationale: Ascorbate reduces Cu(II) to the active Cu(I) species in situ.

-

Isolation: Stir at room temperature until TLC indicates complete consumption of the starting material. The irreversible formation of the 1,2,3-triazole effectively "traps" the open-chain form.

Visualizing the Equilibrium & Workflows

Figure 1: Mechanistic pathway of the 2-azidothiazole ring-chain tautomeric equilibrium.

Figure 2: Experimental workflow for characterizing and utilizing the tautomeric mixture.

References

-

Abu-Eittah, R. H., Taha, F. M., Hamed, M., & El-Kelany, K. E. (2008). "Azido-tetrazole equilibrium in 2-azidothiazole system. Molecular orbital calculations." Journal of Molecular Structure: THEOCHEM, 895(1-3), 142-147.[Link]

-

Alkorta, I., Blanco, F., Elguero, J. (2010). "The azido-tetrazole tautomerism in azoles and its relationships with aromaticity and NMR properties." Tetrahedron, 66(27), 5071-5081.[Link]

-

Kharbangar, A., et al. (2014). "Triazolbenzo[d]thiazoles: efficient synthesis and biological evaluation as neuroprotective agents." PMC / NIH Public Access.[Link]

2-Azidothiazole: Structural Dynamics, Synthesis, and Applications in Drug Development

Executive Summary

In the landscape of modern medicinal chemistry, 2-azidothiazole has emerged as a critical heterocyclic building block. Primarily utilized as an azide surrogate in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry, this compound enables the rapid synthesis of thiazole-triazole pharmacophores[1]. This technical guide provides an in-depth analysis of the physicochemical properties of 2-azidothiazole, the mechanistic nuances of its azido-tetrazole tautomerism, and a rigorously self-validating protocol for its synthesis.

Chemical Identity and Physicochemical Properties

2-Azidothiazole consists of a five-membered thiazole ring substituted at the C2 position with an azide functional group (-N₃). The electron-rich nature of the thiazole ring combined with the linear, energy-dense azide group makes it a highly reactive intermediate[2].

Table 1: Quantitative Physicochemical Properties

| Property | Value | Reference |

| Chemical Name | 2-Azidothiazole | [3] |

| CAS Registry Number | 58822-97-2 | [4] |

| Molecular Formula | C₃H₂N₄S | [3] |

| Molecular Weight | 126.14 g/mol | [3] |

| Melting Point | 94–96 °C | [5] |

Structural Dynamics: The Azido-Tetrazole Equilibrium

A defining characteristic of 2-azidothiazole is its structural plasticity. In solution, the molecule does not exist strictly as an open-chain azide; rather, it participates in a dynamic ring-chain tautomerism, existing in equilibrium with its fused bicyclic isomer, thiazolo[3,2-d][1,2,3,4]tetrazole [2].

Mechanistic Causality: This isomerization is driven by the nucleophilic attack of the terminal nitrogen of the azide group onto the adjacent ring nitrogen. The equilibrium position is highly sensitive to environmental factors. Advanced molecular orbital calculations and solvent-effect studies indicate that as the dielectric constant (polarity) of the solvent increases, the open-chain azido form becomes thermodynamically disfavored compared to the tetrazole form,[6].

Fig 1. Reversible azido-tetrazole isomerization in 2-azidothiazole systems.

Experimental Workflow: Synthesis of 2-Azidothiazole

The synthesis of 2-azidothiazole is achieved via the diazotization of 2-aminothiazole followed by nucleophilic aromatic substitution using sodium azide[5]. Because diazonium salts are highly unstable and azides are energy-dense, this protocol is designed as a self-validating system where physical observations directly correlate to mechanistic success.

Step-by-Step Methodology

-

Amine Solvation: Dissolve 0.05 mol of 2-aminothiazole in 19 mL of concentrated hydrochloric acid (HCl)[5].

-

Causality: HCl protonates the weakly basic amine, ensuring complete dissolution and providing the acidic medium required for the subsequent generation of the nitrosonium ion (NO⁺).

-

-

Diazotization: Cool the solution to 0 °C. Add a solution of sodium nitrite (3.45 g, 0.05 mol) in a minimal quantity of water dropwise, strictly maintaining the internal temperature between 0–5 °C[5].

-

Causality: Temperature control is paramount. Above 5 °C, the intermediate thiazole-2-diazonium chloride will prematurely decompose, evolving nitrogen gas and drastically reducing yield.

-

-

Azidation: Slowly add a solution of sodium azide (3.25 g, 0.05 mol) in 10 mL of water under intensive stirring, keeping the temperature below 7 °C[5].

-

Causality: The displacement of the diazonium group by the azide nucleophile is highly exothermic. Slow addition prevents thermal runaway and violent nitrogen evolution.

-

-

Extraction & Isolation: Allow the mixture to stir for 2 hours at room temperature. Extract the aqueous mixture with diethyl ether (3 × 10 mL). Evaporate the ether in vacuo to yield the solid azide[5].

-

Causality: Diethyl ether (boiling point 34.6 °C) is chosen because it allows for gentle solvent removal. Applying high heat to concentrate the product risks the thermal degradation or detonation of the azide.

-

Fig 2. Step-by-step experimental workflow for the synthesis of 2-azidothiazole.

Table 2: Self-Validating Protocol Metrics

| Reaction Step | Critical Parameter | Mechanistic Purpose | Real-Time Validation Indicator |

| Solvation | Excess HCl | Protonation of 2-aminothiazole | Complete dissolution of solid precursor |

| Diazotization | Temp: 0–5 °C | Prevent diazonium decomposition | Clear solution; absence of brown NO₂ fumes |

| Azidation | Temp: <7 °C | Control exothermic substitution | Steady, controlled N₂ gas effervescence |

| Extraction | Diethyl Ether | Phase separation of product | Distinct biphasic separation; product in upper layer |

Applications in Drug Development

In pharmaceutical research, 2-azidothiazole is highly valued for its utility in synthesizing 1,2,3-triazole derivatives[5]. Through base-catalyzed condensation or copper-catalyzed click chemistry, the electron-poor 2-azidothiazole rapidly reacts with activated methylenic compounds or terminal alkynes[5],[1].

The resulting 1-(1,3-thiazol-2-yl)-1H-1,2,3-triazole scaffolds are robust pharmacophores. The triazole ring acts as a stable bioisostere for amide bonds, while the thiazole ring enhances lipophilicity and target binding. Derivatives synthesized from this pathway have demonstrated significant biological activities, serving as potent antimicrobial agents and anticonvulsant therapeutics in preclinical models[7].

Sources

- 1. elea.unisa.it [elea.unisa.it]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. 2-Azidothiazole | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 4. 2-Aminothiazole | CAS#:96-50-4 | Chemsrc [chemsrc.com]

- 5. tandfonline.com [tandfonline.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

The Solvation Dynamics of 2-Azidothiazole: Tautomerism, Solubility, and Synthetic Workflows

Abstract: As a Senior Application Scientist navigating the complexities of heterocyclic chemistry, I have observed that the erratic solubility profiles of 2-azidothiazole derivatives often derail downstream drug development workflows, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. The core issue is not mere solvation, but a dynamic, solvent-dependent structural metamorphosis. This whitepaper provides an in-depth mechanistic analysis of the azido-tetrazole equilibrium, quantitative solubility profiles across organic solvents, and self-validating protocols for the synthesis and isolation of 2-azidothiazole.

Mechanistic Foundation: The Azido-Tetrazole Equilibrium

The solubility of 2-azidothiazole in organic solvents cannot be evaluated using traditional "like-dissolves-like" models alone. Instead, its solubility is governed by a ring-chain tautomerism between the open-chain 2-azidothiazole and its bicyclic valence isomer, thiazolo[3,2-d]tetrazole [1].

B3LYP/6-311G** molecular orbital calculations reveal that the transition state for this ring closure requires a specific bond angle bending that pushes up the azide group[2]. The low rotational barrier of the azido group and the significant increase in the dipole moment of the resulting tetrazole isomer are the primary thermodynamic factors driving this tautomerization[2]. While the azide form possesses a relatively low dipole moment (comparable to phenyl azide at ~5.2 D), the cyclized tetrazole form exhibits a massive dipole moment (comparable to benzotriazole at ~13.7 D)[3].

Solvent-dependent azido-tetrazole tautomerization and dipole moment shift.

Thermodynamics of Solvation: The van't Hoff-Dimroth Relationship

The van't Hoff-Dimroth relationship dictates that two interconvertible isomers exist in equilibrium at a ratio proportional to their respective solubilities in a given solvent[3]. Because the tetrazole form is highly polar, polar aprotic solvents selectively dissolve and stabilize it, pulling the equilibrium entirely toward the bicyclic structure[3]. Conversely, non-polar solvents favor the lipophilic azide form.

This dynamic equilibrium directly impacts drug discovery applications. For instance, when utilizing these compounds to synthesize neuroprotective agents, researchers frequently encounter limited solubility of the tetrazole tautomers in aqueous cell culture media, which complicates biological evaluations[1].

Table 1: Solubility and Tautomeric Equilibrium Data of 2-Azidothiazole

| Solvent | Dielectric Constant (ε) | Predominant Tautomer | Relative Solubility | Mechanistic Rationale |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Thiazolo[3,2-d]tetrazole (>90%) | Very High | Strong dipole-dipole stabilization of the highly polar tetrazole form. |

| Hexamethylphosphoramide (HMPA) | 30.0 | Thiazolo[3,2-d]tetrazole | High | Polar aprotic environment lowers the free energy of the charge-separated bicyclic state. |

| Chloroform (CHCl₃) | 4.8 | Mixed Equilibrium | Moderate | Weak hydrogen bonding and a lower dielectric constant allow both forms to co-exist. |

| Carbon Tetrachloride (CCl₄) | 2.2 | 2-Azidothiazole (Exclusively) | Low | Non-polar environment prevents the stabilization of the tetrazole's massive dipole moment. |

| Aqueous Media (Cell Culture) | ~80.0 | Thiazolo[3,2-d]tetrazole | Very Low | Despite high polarity favoring the tetrazole, the overall lack of hydrophilic functional groups severely limits absolute aqueous solubility. |

Experimental Methodologies: Synthesis and Isolation

To successfully utilize 2-azidothiazole, one must isolate it in a controlled manner. By diazotization of 2-aminothiazoles and subsequent reaction with sodium azide, 2-azidothiazole derivatives are efficiently synthesized[4]. The following protocol is designed as a self-validating system to ensure high yield and correct tautomeric isolation.

Protocol: Synthesis of 2-Azidothiazole via Diazotization

Causality Note: The reaction must be strictly temperature-controlled below 5 °C. If the temperature rises, the highly unstable diazonium intermediate will hydrolyze into a thiazol-2-ol derivative, destroying the yield[4].

Step-by-Step Methodology:

-

Amine Dissolution: Dissolve 2-aminothiazole (0.05 mol) in a minimal volume of concentrated HCl (approx. 19 mL) and cool the solution to 0 °C in an ice-salt bath[4].

-

Diazotization: Add a solution of sodium nitrite (3.45 g, 0.05 mol) in minimal water dropwise. Maintain the internal temperature strictly below 5 °C[4].

-

Validation Check: Spot the reaction mixture on starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid and successful diazonium formation. Neutralize excess nitrous acid with a small amount of urea.

-

-

Azidation: Slowly add a solution of sodium azide (3.25 g, 0.05 mol) in 10 mL of water under intensive stirring, keeping the temperature below 7 °C[4]. Allow the mixture to stir for 2 hours at room temperature as nitrogen gas evolves.

-

Extraction: Extract the aqueous mixture with diethyl ether (3 × 10 mL)[4].

-

Causality Note: Diethyl ether is a low-dielectric, non-polar solvent. Extracting with ether intentionally shifts the tautomeric equilibrium back toward the lipophilic 2-azidothiazole form, pulling it into the organic layer and leaving inorganic salts behind.

-

-

Isolation & Validation: Evaporate the ether in vacuo[4].

-

Validation Check: Before proceeding to downstream click chemistry, perform an IR scan of the crude extract. A sharp, intense asymmetric stretching band at ~2120 cm⁻¹ confirms the presence of the azide tautomer.

-

Step-by-step synthetic workflow for 2-azidothiazole isolation.

Application in Drug Development

In modern drug discovery, 2-azidothiazoles are highly valued as precursors for 1,2,3-triazoles via base-catalyzed condensation or CuAAC click reactions[4]. They are specifically utilized to synthesize triazolobenzothiazoles, which are evaluated as potent neuroprotective agents[1].

However, formulation scientists must be acutely aware that dissolving these compounds in DMSO for biological assays will instantly convert the stock solution into the thiazolo[3,2-d]tetrazole form[3]. If the subsequent assay buffer lacks the lipophilicity to maintain this highly polar tautomer in solution, the compound will precipitate, leading to false-negative biological readouts[1]. Understanding and controlling this solvent-directed tautomerism is the key to unlocking the full synthetic and therapeutic potential of the 2-azidothiazole scaffold.

References

-

[4] Pokhodylo, N. T., et al. "Synthesis of 2-Azido-1,3-thiazoles as 1,2,3-Triazole Precursors." Taylor & Francis (tandfonline.com). 4

-

[2] Abu-Eittah, R., et al. "Azido-tetrazole equilibrium in 2-azidothiazole system. Molecular orbital calculations." ResearchGate. 2

-

[3] Reichardt, C. "Solvents and Solvent Effects in Organic Chemistry[3 ed.]." DOKUMEN.PUB. 3

-

[1] "Triazolbenzo[d]thiazoles: efficient synthesis and biological evaluation as neuroprotective agents." NIH (ncbi.nlm.nih.gov). 1

Sources

protocol for synthesis of 2-azidothiazole from 2-aminothiazole

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Causality, Safety-Driven Protocol Design, and Tautomeric Validation

Executive Summary

The synthesis of 2-azidothiazole from 2-aminothiazole is a fundamental transformation utilized in the development of heterocyclic pharmacophores and click-chemistry precursors. While the synthetic sequence—diazotization followed by azidation—appears straightforward, the physical chemistry of the resulting product is highly complex. 2-Azidothiazole exhibits a dynamic, solvent-dependent ring-chain tautomerism, existing in equilibrium with its bicyclic isomer, thiazolo[3,2-d]tetrazole[1]. This application note provides a field-proven, highly optimized protocol that prioritizes intermediate stability, rigorous hazard mitigation, and self-validating analytical techniques.

Mechanistic Insights & The Azido-Tetrazole Equilibrium

The transformation relies on a Sandmeyer-type diazotization. The primary amine of 2-aminothiazole is converted into a highly electrophilic diazonium salt, which is subsequently displaced by the nucleophilic azide anion ( −N3 )[2].

Crucially, the isolated product does not remain a static monomer. The proximity of the electron-rich endocyclic thiazole nitrogen to the electrophilic terminal nitrogen of the newly formed azide group induces an intramolecular cyclization[3]. This results in a thermodynamic equilibrium between the open-chain 2-azidothiazole and the bicyclic thiazolo[3,2-d]tetrazole [1].

Understanding this equilibrium is critical for downstream applications, as the reactivity of the compound will shift depending on the solvent environment (see Table 1).

Fig 1: Synthetic workflow and the dynamic azido-tetrazole tautomeric equilibrium.

Table 1: Environmental Effects on Tautomeric Equilibrium

| Environment / Solvent | Dielectric Polarity | Dominant Tautomeric Form | Structural Consequence |

| Gas Phase / Vacuum | Very Low | 2-Azidothiazole | Open-chain azide |

| Non-Polar (e.g., CCl₄) | Low | 2-Azidothiazole | Open-chain azide |

| Polar Aprotic (DMSO) | High | Thiazolo[3,2-d]tetrazole | Bicyclic tetrazole |

| Solid State | N/A | Thiazolo[3,2-d]tetrazole | Bicyclic tetrazole |

Note: Solvent basicity and polarity dictate the equilibrium shift. In the solid state, the tetrazole form is exclusively isolated[3],[1].

Experimental Design & Safety Causality

To ensure a reliable and safe procedure, the following causal relationships dictate the experimental design:

-

Thermal Regulation (0–5 °C): Thiazole-2-diazonium salts are highly unstable. Allowing the internal temperature to exceed 5 °C leads to rapid, potentially explosive degradation of the diazonium intermediate into thiazol-2-ol derivatives and nitrogen gas.

-

pH Buffering (The Hydrazoic Acid Hazard): Standard protocols often add sodium azide directly to the acidic diazonium solution. This is a critical safety hazard. Sodium azide reacts with strong acids to form hydrazoic acid ( HN3 , pKa ~4.7), an extremely toxic and explosive gas. By buffering the reaction with sodium acetate to a pH of ~4.5 prior to azide addition, the formation of volatile HN3 is suppressed while maintaining the diazonium salt's reactivity.

Step-by-Step Protocol

Reagents Required:

-

2-Aminothiazole (10.0 g, 100 mmol)

-

Hydrochloric acid (20% aq, 50 mL)

-

Sodium nitrite ( NaNO2 , 7.6 g, 110 mmol, 1.1 eq)

-

Sodium azide ( NaN3 , 7.8 g, 120 mmol, 1.2 eq)

-

Sodium acetate ( NaOAc , saturated aqueous solution)

-

Ethyl acetate (for extraction)

Methodology:

-

Amine Solubilization: In a 250 mL round-bottom flask equipped with a magnetic stir bar and an internal thermometer, dissolve 2-aminothiazole (10.0 g) in 50 mL of 20% aqueous HCl.

-

Thermal Equilibration: Submerge the flask in an ice-brine bath. Allow the internal temperature to drop to 0–2 °C.

-

Diazotization: Prepare a solution of NaNO2 (7.6 g) in 20 mL of deionized water. Using an addition funnel, add the NaNO2 solution dropwise over 30 minutes. Crucial: Adjust the addition rate to ensure the internal temperature never exceeds 5 °C. Stir for an additional 30 minutes at 0 °C to ensure complete conversion to the thiazole-2-diazonium chloride.

-

Hazard Mitigation (Buffering): Slowly add saturated aqueous NaOAc to the reaction mixture until the pH reaches approximately 4.0–4.5. Maintain the temperature at 0 °C.

-

Azidation: Prepare a solution of NaN3 (7.8 g) in 25 mL of deionized water. Add this dropwise to the buffered diazonium solution over 45 minutes. Vigorous evolution of nitrogen gas ( N2 ) will be observed.

-

Maturation and Isolation: Allow the reaction to stir for 1 hour at 0 °C, then remove the ice bath and gradually warm to room temperature. Extract the aqueous mixture with ethyl acetate (3 × 50 mL).

-

Purification: Wash the combined organic layers with saturated aqueous NaHCO3 (50 mL), followed by brine (50 mL). Dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Caution: Keep the rotary evaporator water bath below 30 °C to prevent thermal degradation of the azide.

Analytical Validation (A Self-Validating System)

A robust protocol must be self-validating. To confirm both the success of the synthesis and the state of the tautomeric equilibrium, Infrared (IR) spectroscopy should be employed as the primary diagnostic tool:

-

Solid-State Validation: Analyze the isolated crystalline product using ATR-IR. The spectrum will lack the characteristic azide asymmetric stretch, instead displaying strong tetrazole ring breathing modes between 1300–1500 cm⁻¹. This confirms the compound has crystallized exclusively as thiazolo[3,2-d]tetrazole [3].

-

Solution-Phase Validation: Dissolve a small aliquot of the solid in a non-polar solvent (e.g., CCl4 or CHCl3 ) and acquire a solution-phase IR spectrum. A sharp, intense absorption band will spontaneously appear at ~2120 cm⁻¹ . This is the unmistakable −N3 asymmetric stretch, validating that the tetrazole ring has opened to form 2-azidothiazole in a non-polar environment[3],[1].

By observing this spectroscopic switch, the chemist self-validates both the chemical identity of the core structure and its dynamic physical properties.

Sources

Application Note: Strain-Promoted Click Chemistry Applications of 2-Azidothiazole

Executive Summary

As bioorthogonal chemistry evolves, researchers frequently encounter limitations with standard aliphatic azides, particularly regarding their lack of intrinsic photophysical properties and limited stability in complex matrices. Heteroaromatic azides, such as 2-azidothiazole , offer a highly tunable, stable, and electronically unique alternative for bioconjugation and materials science.

However, deploying 2-azidothiazole in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) requires a deep understanding of its fundamental physical chemistry. Unlike aliphatic azides, 2-azidothiazole exists in a dynamic ring-chain tautomeric equilibrium with its fused tetrazole counterpart (thiazolo[3,2-d]tetrazole). As a Senior Application Scientist, I have designed this technical guide to explain the causality behind this equilibrium and provide field-proven, self-validating protocols to successfully drive 2-azidothiazole SPAAC reactions to completion.

Mechanistic Insights: The Azido-Tetrazole Equilibrium

The defining characteristic of 2-azidothiazole is its spontaneous isomerization into thiazolo[3,2-d]tetrazole. This equilibrium is highly sensitive to the dielectric constant of the microenvironment. Theoretical and experimental studies demonstrate that the azido form is clearly disfavored as solvent polarity increases[1]. In highly polar solvents like water or DMSO, the molecule exists almost exclusively as the unreactive tetrazole[2].

How do we achieve SPAAC if the azide is absent? The solution lies in Le Chatelier’s Principle . The SPAAC reaction relies on the extreme kinetic reactivity of strained cyclooctynes (such as BCN or DBCO). Even if the azido tautomer is present at <5% in an aqueous buffer, the cyclooctyne rapidly and irreversibly consumes it to form a stable 1,2,3-triazole. This continuous depletion forces the tetrazole ring to open, driving the equilibrium forward until complete conversion is achieved[3].

Figure 1: Azido-tetrazole equilibrium of 2-azidothiazole and its Le Chatelier-driven SPAAC pathway.

Quantitative Data: Solvent Effects & Reaction Kinetics

To rationally design a SPAAC protocol, one must account for the thermodynamic sink of the tetrazole form. Table 1 illustrates how solvent polarity dictates the available pool of reactive azide, while Table 2 compares the apparent second-order rate constants ( k2 ) of 2-azidothiazole against standard aliphatic azides.

Table 1: Thermodynamic Equilibrium of 2-Azidothiazole across Solvents

| Solvent Environment | Dielectric Constant (ε) | Dominant Tautomer | Est. Azide Molar Fraction (%) |

|---|---|---|---|

| Gas Phase / Vacuum | 1.0 | Azide | > 90% |

| Chloroform (CHCl₃) | 4.8 | Azide / Tetrazole | ~ 40 - 50% |

| Dimethyl Sulfoxide (DMSO) | 46.8 | Tetrazole | < 10% |

| Aqueous Buffer (H₂O) | 80.1 | Tetrazole | < 5% |

Table 2: Comparative SPAAC Reaction Kinetics | Azide Type | Cyclooctyne Probe | Apparent k2 (M⁻¹ s⁻¹) | Mechanistic Note | | :--- | :--- | :--- | :--- | | Aliphatic Azide | DBCO | ~ 0.30 - 0.90 | Standard baseline; unhindered reaction. | | 2-Azidothiazole | DBCO | ~ 0.01 - 0.05 | Slower due to tetrazole sink and steric clash with DBCO. | | 2-Azidothiazole | BCN | ~ 0.08 - 0.15 | Faster; BCN has lower steric hindrance and high ring strain[4]. |

Expert Insight: For 2-azidothiazole conjugations, BCN (bicyclo[6.1.0]nonyne) is highly recommended over DBCO. The reduced steric bulk of BCN compensates for the lower effective concentration of the open-chain azide.

Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific analytical checkpoints, you ensure that the thermodynamic barriers of the azido-tetrazole equilibrium have been successfully overcome.

Figure 2: Step-by-step workflow for 2-azidothiazole SPAAC bioconjugation.

Protocol: SPAAC Bioconjugation of 2-Azidothiazole-Tagged Proteins with BCN-Fluorophores

Materials Required:

-

Protein modified with a 2-azidothiazole linker (10–50 µM final concentration).

-

BCN-Fluorophore (e.g., BCN-FITC or BCN-Cyanine) dissolved in anhydrous DMSO (10 mM stock).

-

Conjugation Buffer: 1X PBS (pH 7.4).

-

Incubator set to 37°C.

Step-by-Step Methodology:

-

Preparation of the Protein Matrix: Dilute the 2-azidothiazole-tagged protein to 20 µM in 1X PBS. Causality: Maintaining a moderate concentration prevents aggregation while ensuring sufficient collisions for the Le Chatelier shift.

-

Addition of Co-Solvent: Add DMSO to the protein solution to achieve a final concentration of 10% (v/v). Causality: While water heavily favors the tetrazole form, adding 10% DMSO slightly lowers the bulk dielectric constant, marginally increasing the kopen rate of the tetrazole ring without denaturing the protein.

-

Initiation of SPAAC: Add 5 molar equivalents of the BCN-Fluorophore (100 µM final concentration) to the reaction mixture. Vortex gently for 5 seconds.

-

Thermal Incubation: Incubate the reaction in the dark at 37°C for 4 hours. Causality: Unlike aliphatic azides which react rapidly at room temperature, the ring-opening of thiazolo[3,2-d]tetrazole is endothermic. Mild heating to 37°C provides the activation energy needed to accelerate the tautomerization, feeding the SPAAC reaction.

-

Self-Validation Checkpoint (Crucial): Before proceeding to bulk purification, remove a 5 µL aliquot. Run this sample on an analytical LC-MS.

-

Validation Criteria: You must observe the disappearance of the unreacted protein mass and the appearance of the [Protein + BCN-Fluorophore] mass. If unreacted protein remains, spike in an additional 2 eq. of BCN and incubate for 2 more hours.

-

-

Purification: Once validated, remove excess BCN-fluorophore using a Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) pre-equilibrated with 1X PBS.

-

Final Analysis: Run the purified conjugate on an SDS-PAGE gel. Image the gel using a fluorescence scanner prior to Coomassie staining to confirm covalent attachment of the fluorophore to the protein band.

Troubleshooting & Optimization

-

Issue: Low Conjugation Yields.

-

Cause: The tetrazole form is acting as too deep of a thermodynamic sink, preventing the cyclooctyne from reacting.

-

Solution: Switch from DBCO to BCN. If already using BCN, increase the reaction temperature from 25°C to 37°C, or increase the organic co-solvent ratio (up to 20% DMSO or DMF) if the biomolecule can tolerate it.

-

-

Issue: Precipitation upon BCN addition.

-

Cause: The highly hydrophobic nature of the cyclooctyne probe is causing localized crashing out in the aqueous buffer.

-

Solution: Ensure the BCN stock is added dropwise while the protein solution is being gently vortexed. Alternatively, use a PEGylated BCN derivative (e.g., BCN-PEG4-Fluorophore) to enhance aqueous solubility.

-

References

- Source: Journal of the American Chemical Society (JACS)

- Magnetic separation of MNPs during reduction reaction and functionalization of GO for conjugation by SPAAC Source: ResearchGate URL

- The azido-tetrazole tautomerism in azoles and its relationships with aromaticity and NMR properties Source: Tetrahedron / ResearchGate URL

- 3H-Tetrazolo[1,5-b]indazole (CAS 69573-88-2)

Sources

diazotization methods for preparing 2-azidothiazole

Application Note: Diazotization Methods for the Preparation of 2-Azidothiazole

Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Mechanistic Overview

2-Azidothiazoles are highly valued intermediates in medicinal chemistry, primarily serving as electrophilic precursors for the synthesis of 1-(1,3-thiazol-2-yl)-1H-1,2,3-triazoles via click chemistry (CuAAC) [1]. However, the synthesis of heterocyclic azides from their corresponding amines is notoriously challenging. Unlike standard carbocyclic aromatic amines, 2-aminothiazoles form highly unstable diazonium salts. The electron-withdrawing nature of the thiazole ring destabilizes the diazonium ion, making it highly susceptible to rapid hydrolytic dediazoniation or radical fragmentation [3].

This application note provides a comprehensive, field-proven guide to the diazotization of 2-aminothiazoles. It details reagent selection, mechanistic causality, and the thermodynamic nuances of the azido-tetrazole equilibrium to ensure high-yield, reproducible synthesis.

Mechanistic Causality and the Azido-Tetrazole Equilibrium

The conversion of 2-aminothiazole to 2-azidothiazole proceeds via electrophilic aromatic substitution at the exocyclic nitrogen. The generation of the nitrosyl cation (NO⁺) is the rate-limiting step, requiring strictly controlled acidic conditions. Once the transient thiazole-2-diazonium salt is formed, it undergoes rapid nucleophilic displacement by the azide ion (N₃⁻), releasing nitrogen gas.

The Ring-Chain Tautomerization: A unique and critical phenomenon in 2-azidothiazole synthesis is its dynamic equilibrium with its ring-closed isomer, thiazolo[3,2-d][1,2,3,4]tetrazole [2]. Computational and experimental studies reveal that the cis-conformer of 2-azidothiazole readily undergoes cyclization. This is driven by the nucleophilic attack of the endocyclic thiazole nitrogen on the terminal electrophilic nitrogen of the azide group [2]. Consequently, isolated products often exist as a mixture of the open azide and the fused tetrazole, heavily dependent on the electronic nature of the substituents and the physical state of the compound.

The thermodynamic ring-chain tautomerization between 2-azidothiazole and its tetrazole isomer.

Reagent Selection: The Causality of Acidic Media

The choice of acidic medium is not arbitrary; it is strictly dictated by the basicity of the starting aminothiazole[1].

-

Unsubstituted 2-Aminothiazole: This molecule is sufficiently basic to form a hydrochloride salt. Concentrated HCl is the optimal medium, providing both the necessary protons for NO⁺ generation and a solubilizing aqueous environment.

-

Substituted 2-Aminothiazoles (Electron-Deficient): Substituents (e.g., halogens, nitro groups) drastically reduce the electron density on the exocyclic amine. These substrates fail to diazotize efficiently in aqueous HCl. Instead, nitrosylsulfuric acid (prepared in situ from NaNO₂ and conc. H₂SO₄) must be used. The anhydrous, highly acidic environment forces the protonation and subsequent nitrosation of the deactivated amine [1].

Experimental Protocols (Self-Validating Workflows)

Safety Directive: Sodium azide (NaN₃) is highly toxic and reacts with acids to form hydrazoic acid (HN₃), a volatile and explosive gas. All procedures must be conducted in a well-ventilated fume hood behind a blast shield.

Protocol A: Synthesis of Unsubstituted 2-Azidothiazole (HCl Method)

Self-Validation Cue: The success of the diazonium formation is indicated by a clear, pale-yellow solution. Rapid darkening to brown/black indicates thermal decomposition.

-

Preparation: In a 100 mL round-bottom flask, dissolve 2-amino-1,3-thiazole (5.0 g, 0.05 mol) in concentrated HCl (19 mL).

-

Cooling: Submerge the flask in an ice-salt bath. Stir vigorously until the internal temperature reaches 0 °C.

-

Diazotization: Dissolve NaNO₂ (3.45 g, 0.05 mol) in a minimal amount of distilled water (approx. 8 mL). Add this solution dropwise to the amine mixture over 30 minutes. Critical: Maintain the internal temperature strictly below 5 °C to prevent hydrolytic dediazoniation [3].

-

Azidation: After stirring for 20 minutes at 0 °C, add a pre-cooled aqueous solution of NaN₃ (3.25 g, 0.05 mol in 10 mL H₂O) dropwise.

-

Observation: Immediate effervescence (N₂ gas evolution) will occur, confirming the nucleophilic displacement of the diazo group.

-

-

Workup: Allow the reaction to stir for 1 hour, gradually warming to room temperature. Neutralize cautiously with saturated NaHCO₃, extract with ethyl acetate (3 × 30 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Synthesis of Substituted 2-Azidothiazoles (Nitrosylsulfuric Acid Method)

Self-Validation Cue: The complete dissolution of the substituted aminothiazole into the viscous sulfuric acid mixture confirms successful salt formation prior to nitrosation.

-

Reagent Generation: Cool concentrated H₂SO₄ (15 mL) to 0 °C. Slowly add solid NaNO₂ (3.45 g, 0.05 mol) in small portions under vigorous stirring to form nitrosylsulfuric acid.

-

Amine Addition: Add the substituted 2-aminothiazole (0.05 mol) portion-wise, maintaining the temperature between 0–5 °C. Stir for 1 hour until a homogenous viscous solution is achieved.

-

Azidation: Carefully pour the diazonium sulfate solution over crushed ice (50 g) containing dissolved NaN₃ (3.90 g, 0.06 mol).

-

Workup: Extract the resulting precipitate or oil with dichloromethane (3 × 30 mL), wash with brine, dry over anhydrous MgSO₄, and evaporate under reduced pressure.

Quantitative Data & Yield Optimization

The following table summarizes the expected yields based on the acidic medium utilized. Substituted derivatives generally show higher yields in H₂SO₄ due to the suppression of aqueous side reactions [1].

| Substrate Type | Reagent System | Temp (°C) | Expected Yield (%) | Primary Tautomeric State (Solid) |

| Unsubstituted 2-Aminothiazole | NaNO₂ (aq) / Conc. HCl | 0–5 | 35–40% | Tetrazole / Azido mixture |

| Alkyl/Aryl-Substituted | NaNO₂ (s) / Conc. H₂SO₄ | 0–5 | 60–75% | Azido dominant |

| Halogen-Substituted | NaNO₂ (s) / Conc. H₂SO₄ | 0–5 | 50–65% | Tetrazole dominant |

Quality Control & Analytical Validation

To verify the structural integrity of the synthesized 2-azidothiazole and monitor the azido-tetrazole equilibrium, utilize Infrared (IR) Spectroscopy as a primary diagnostic tool:

-

Azide Marker: Look for a strong, sharp asymmetric stretching band ( νas ) at 2100–2150 cm⁻¹ . The presence of this band confirms the open-chain 2-azidothiazole form.

-

Tetrazole Marker: If the compound has fully cyclized to the thiazolo[3,2-d][1,2,3,4]tetrazole, the azide band will be entirely absent, replaced by characteristic tetrazole ring vibrations (C=N stretches around 1500–1600 cm⁻¹) [2].

Analytical decision tree for validating the azido-tetrazole structural state via IR spectroscopy.

References

-

Pokhodylo, N. T., Savka, R. D., Pidlypnyi, N. I., Matiychuk, V. S., & Obushak, M. D. (2010). Synthesis of 2-Azido-1,3-thiazoles as 1,2,3-Triazole Precursors. Phosphorus, Sulfur, and Silicon and the Related Elements.[Link]

-

Abu-Eittah, R. H., Taha, F., Hamed, M. M., & El-Kelany, K. E. (2008). Azido-tetrazole equilibrium in 2-azidothiazole system. Molecular orbital calculations. Journal of Molecular Structure: THEOCHEM.[Link]

-

Deadman, B. J., et al. (2018). Flow Hydrodediazoniation of Aromatic Heterocycles. Molecules (Basel, Switzerland).[Link]

Application Note: Dual-Mode Bioorthogonal Labeling Utilizing the Azido-Tetrazole Tautomerism of 2-Azidothiazole

Target Audience: Chemical Biologists, Protein Engineers, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocols

Executive Summary

The evolution of bioorthogonal chemistry has largely relied on static functional groups—an azide strictly acts as an azide, and a tetrazole strictly acts as a tetrazole. However, the introduction of 2-azidothiazole into the chemical biology toolkit fundamentally disrupts this paradigm.

2-Azidothiazole is a dynamic, environment-sensitive probe that undergoes spontaneous ring-chain tautomerism, existing in a delicate equilibrium with its closed-ring isomer, thiazolo[3,2-d]tetrazole . By intelligently manipulating solvent polarity and reaction conditions, researchers can exploit this single compact tag for two entirely distinct bioorthogonal pathways:

-

Photoclick Chemistry (via the tetrazole form) for spatiotemporally controlled live-cell imaging.

-

Azide-Alkyne Cycloaddition (via the azide form) for dark-state conjugation and pull-down assays.

This application note details the mechanistic causality behind this dual-reactivity and provides self-validating protocols to harness 2-azidothiazole in complex biological systems.

Mechanistic Principles: The Azido-Tetrazole Equilibrium

To successfully deploy 2-azidothiazole, one must understand the thermodynamic forces governing its structure. The molecule does not exist in a single state; rather, it fluctuates between the open-chain 2-azidothiazole and the bicyclic thiazolo[3,2-d]tetrazole.

The Causality of Solvent Polarity

The free energy of solvation heavily dictates which tautomer dominates. Theoretical and experimental models demonstrate that as solvent polarity increases (e.g., transitioning from chloroform to water), the closed-ring tetrazole form becomes overwhelmingly favored due to its higher dipole moment and stabilized solvation shell 1[1]. Therefore, in standard aqueous biological buffers (like PBS), the probe acts almost exclusively as a tetrazole .

Pathway 1: Tetrazole Photoclick Chemistry

When stabilized in its tetrazole form in aqueous media, the probe can be activated by UV light (typically 302–365 nm). Photolysis triggers the cycloreversion of the tetrazole, expelling nitrogen gas ( N2 ) and generating a highly reactive nitrile imine intermediate. This transient dipole rapidly undergoes a 1,3-dipolar cycloaddition with an electron-deficient alkene (e.g., a maleimide or acrylamide) to form a stable, intrinsically fluorescent pyrazoline adduct 2[2].

Pathway 2: Azide-Alkyne Cycloaddition (CuAAC/SPAAC)

Conversely, the equilibrium can be artificially shifted back to the open-chain azide form. The introduction of non-polar co-solvents or specific catalysts (such as Cu(I) chloride) coordinates the transition state, driving the ring-opening process 3[3]. Once the azide is exposed, it can react with strained alkynes (e.g., DBCO) via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), forming a stable triazole linkage without the need for light4[4].

Diagram 1: The solvent-dependent azido-tetrazole tautomerism and resulting bioorthogonal pathways.

Quantitative Data: Pathway Comparison

To aid in experimental design, the following table summarizes the thermodynamic and kinetic parameters of the two reaction modes accessible via 2-azidothiazole.

| Parameter | Pathway 1: Photoclick | Pathway 2: SPAAC | Pathway 3: CuAAC |

| Dominant Tautomer | Thiazolo[3,2-d]tetrazole | 2-Azidothiazole | 2-Azidothiazole |

| Required Trigger | UV/Vis Light (302–365 nm) | Ring Strain (e.g., DBCO) | Cu(I) Catalyst |

| Optimal Solvent | 100% Aqueous (PBS, pH 7.4) | Mixed Media (10-20% DMSO) | Aqueous/Organic Mix |

| Typical Rate Constant | 1.0 – 11.0 M−1s−1 | 0.1 – 1.0 M−1s−1 | 10 – 100 M−1s−1 |

| Reaction Adduct | Pyrazoline (Fluorescent) | Triazole (Non-fluorescent) | Triazole (Non-fluorescent) |

| Primary Application | Spatiotemporal live-cell imaging | Bulk lysate pull-down / Western | Fixed-cell conjugation |

Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems. They include built-in control mechanisms to ensure that the observed signal is a direct result of the intended bioorthogonal chemistry, eliminating false positives caused by non-specific binding or auto-fluorescence.

Protocol A: Spatiotemporally Controlled Photoclick Labeling (Live Cells)

Objective: Exploit the tetrazole tautomer in purely aqueous media to achieve light-triggered fluorescent labeling of a target protein.

Reagents & Equipment:

-

Live cells expressing the target protein tagged with 2-azidothiazole (via metabolic incorporation or unnatural amino acid mutagenesis).

-

Alkene-fluorophore conjugate (e.g., Maleimide-BODIPY or Acrylamide-Rhodamine).

-

302 nm or 365 nm LED light source (e.g., handheld UV lamp or customized microscope laser).

-

Phosphate-Buffered Saline (PBS), pH 7.4.

Step-by-Step Methodology:

-

Probe Incorporation & Wash: Incubate cells with the 2-azidothiazole precursor. After the designated incorporation period, wash the cells 3× with warm PBS (pH 7.4) to remove unreacted precursor. Causality: Using strictly aqueous PBS maximizes the free energy of solvation for the closed-ring tetrazole, ensuring >95% of the probe is primed for photolysis.

-

Alkene Addition: Add the alkene-fluorophore conjugate to the cellular media at a final concentration of 10–50 µM. Incubate for 5 minutes in the dark to allow diffusion.

-

Photo-Activation: Irradiate the target cells or specific subcellular regions with the LED light source for 30 to 60 seconds. Causality: The UV photons trigger N2 extrusion, generating the nitrile imine that instantly traps the localized alkene-fluorophore.

-

Wash & Image: Wash the cells 2× with PBS to remove unreacted alkene. Proceed to fluorescence microscopy.

Self-Validation Check (The "Dark" & "No-Probe" Controls): To validate this system, you must run two parallel controls. Control 1 (Dark): Cells + Probe + Alkene, but no UV irradiation. Control 2 (No-Probe): Cells (wild-type) + Alkene + UV irradiation. If Control 1 shows signal, your alkene is non-specifically reacting with endogenous thiols. If Control 2 shows signal, your alkene is photo-bleaching or auto-fluorescing. True bioorthogonal photoclick is confirmed only when signal is exclusively present in the fully treated sample.

Protocol B: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Objective: Exploit the transient azide tautomer in mixed media for dark-state conjugation, ideal for bulk lysate pull-downs.

Reagents & Equipment:

-

Cell lysate containing 2-azidothiazole-tagged proteins.

-

DBCO-Biotin or DBCO-Fluorophore.

-

DMSO (Dimethyl sulfoxide).

-

TCEP (Tris(2-carboxyethyl)phosphine) - for validation step.

Step-by-Step Methodology:

-

Solvent Adjustment: Adjust the cell lysate buffer to contain 10–15% DMSO (v/v). Causality: The introduction of a less polar co-solvent lowers the dielectric constant of the medium, perturbing the equilibrium and increasing the steady-state concentration of the open-chain 2-azidothiazole form.

-

DBCO Addition: Add DBCO-conjugate to a final concentration of 20–100 µM.

-

Incubation: Incubate the mixture at room temperature for 2 to 4 hours on a rotary shaker in the dark. Causality: As the DBCO reacts with the available azide, Le Chatelier's principle drives the continuous ring-opening of the remaining tetrazole pool until the reaction reaches completion.

-

Purification: Proceed with standard streptavidin-bead pull-down or SDS-PAGE.

Self-Validation Check (The "TCEP Block" Control): Divide your lysate into two aliquots. To Aliquot A (Control), add 5 mM TCEP and incubate for 30 minutes before adding the DBCO-conjugate. TCEP selectively reduces azides to unreactive primary amines. To Aliquot B (Experimental), add DBCO directly. If Aliquot A still yields a signal or pull-down band, the DBCO is cross-reacting with endogenous cysteines. A complete loss of signal in Aliquot A validates that the conjugation in Aliquot B is strictly azide-dependent.

Diagram 2: Experimental workflow demonstrating how environmental control dictates the bioorthogonal readout.

References

-

Elena Cubero, Modesto Orozco, Francisco J. Luque. "Theoretical Study of Azido−Tetrazole Isomerism: Effect of Solvent and Substituents and Mechanism of Isomerization." Journal of the American Chemical Society. URL:[Link]

-

El-Gendy et al. "The azido-tetrazole tautomerism in azoles and its relationships with aromaticity and NMR properties." Tetrahedron. URL:[Link]

-

Zhengqiu Li, Linghui Qian, et al. "Tetrazole Photoclick Chemistry: Reinvestigating Its Suitability as a Bioorthogonal Reaction and Potential Applications." Angewandte Chemie International Edition. URL:[Link]

-

Qing Lin et al. "Photo-Activatable Reagents for Bioorthogonal Ligation Reactions." Molecules / PMC. URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Tetrazole Photoclick Chemistry: Reinvestigating Its Suitability as a Bioorthogonal Reaction and Potential Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Photo-Activatable Reagents for Bioorthogonal Ligation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

preventing decomposition of 2-azidothiazole during purification

Technical Support Center: Purification of 2-Azidothiazoles

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the purification of 2-azidothiazole derivatives. This guide is designed to provide you, as a researcher, scientist, or drug development professional, with in-depth troubleshooting strategies and frequently asked questions to navigate the challenges associated with the purification of these potentially unstable compounds. Our goal is to equip you with the knowledge to prevent decomposition and ensure the integrity of your synthesized molecules.

Troubleshooting Guide: Preventing Decomposition During Purification

This section addresses specific issues you may encounter during the purification of 2-azidothiazoles and provides actionable solutions based on established chemical principles.

Issue 1: My 2-azidothiazole is decomposing on the silica gel column.

Question: I'm observing streaking on my TLC plate and a low recovery of my desired product after column chromatography. I suspect the 2-azidothiazole is decomposing on the silica gel. What can I do?

Answer: Decomposition on silica gel is a common issue for acid-sensitive compounds like some 2-azidothiazoles.[1] Silica gel has a naturally acidic surface due to the presence of silanol groups, which can catalyze the degradation of the azido group or the thiazole ring. Here’s a systematic approach to troubleshoot this problem:

Step-by-Step Protocol to Mitigate On-Column Decomposition:

-

Deactivate the Silica Gel: The primary strategy is to neutralize the acidic sites on the silica gel.

-

Method: Prepare a slurry of your silica gel in the initial mobile phase (e.g., hexane/ethyl acetate). Add 1-3% triethylamine (TEA) to this slurry and for the mobile phase throughout the entire purification process.[1] The TEA will act as a base to neutralize the acidic silanol groups.

-

Causality: Triethylamine, a tertiary amine, is a non-nucleophilic base that effectively neutralizes the acidic protons of the silanol groups on the silica surface, thereby preventing acid-catalyzed decomposition of the 2-azidothiazole.

-

-

Choose an Alternative Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase.

-

Options:

-

Consideration: The choice of alumina or Florisil® will depend on the specific properties of your 2-azidothiazole derivative. It's advisable to first test the separation on a TLC plate coated with the alternative stationary phase.

-

-

Minimize Residence Time on the Column: The longer your compound is in contact with the stationary phase, the greater the chance of decomposition.

-

Technique: Use flash column chromatography with a slightly more polar solvent system than what you would typically use for standard chromatography.[1] This will help to elute your compound faster, reducing its contact time with the silica gel.

-

-

Consider Reversed-Phase Chromatography: For polar 2-azidothiazole derivatives, reversed-phase high-performance liquid chromatography (HPLC) or medium-pressure liquid chromatography (MPLC) can be an excellent alternative to normal-phase chromatography.[3]

-

Principle: In reversed-phase chromatography, the stationary phase (e.g., C18) is non-polar, and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). This avoids the acidic environment of silica gel.

-

Frequently Asked Questions (FAQs)

This section covers broader topics related to the handling and purification of 2-azidothiazoles.

Q1: What are the primary decomposition pathways for 2-azidothiazoles?

A: 2-Azidothiazoles can undergo decomposition through several pathways, primarily driven by heat, acid, or light.

-

Azido-Tetrazole Isomerization: A key characteristic of 2-azidothiazoles is their equilibrium with the corresponding fused tetrazole form (thiazolo[2,3-e]tetrazole).[4] This isomerization is often reversible and influenced by factors such as solvent polarity and temperature.[4] In some cases, the tetrazole form may be the more stable isomer and can be inadvertently isolated.[4]

-

Nitrogen Extrusion: Like many organic azides, 2-azidothiazoles can lose a molecule of dinitrogen (N₂) upon heating or photolysis to form a highly reactive nitrene intermediate. This can lead to a variety of subsequent reactions and product mixtures.

-

Hydrolysis: The thiazole ring itself can be susceptible to hydrolysis under strongly acidic or basic conditions, leading to ring-opening and decomposition.[5]

Q2: How can I visualize 2-azidothiazoles on a TLC plate?

A: Many organic azides do not have a strong UV chromophore, making them difficult to visualize under a UV lamp.[1] A reliable method for visualization is to use a chemical stain. A two-step process involving the reduction of the azide to an amine followed by staining with ninhydrin is effective.[1]

Q3: What are the recommended storage conditions for 2-azidothiazoles?

A: To minimize decomposition, 2-azidothiazoles should be stored under the following conditions:

-

Temperature: Store at low temperatures, preferably at or below -20°C, to slow down potential decomposition reactions.[6]

-

Light: Protect from light by storing in amber vials or by wrapping the container in aluminum foil.

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

-

Solvent: If storing in solution, choose a non-acidic, aprotic solvent. Be aware that some solvents, like DMSO, can promote decomposition over time, especially at room temperature.[6]

Q4: Are there alternatives to column chromatography for purifying 2-azidothiazoles?

A: Yes, several alternatives to traditional column chromatography can be employed, especially if decomposition is a significant issue.

-

Crystallization: If your 2-azidothiazole is a solid, recrystallization can be a highly effective purification method that avoids contact with stationary phases.[7] The key is to find a suitable solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

-

Liquid-Liquid Extraction: An acid-base extraction can be used to remove acidic or basic impurities from your neutral 2-azidothiazole product.[8]

-

Supercritical Fluid Chromatography (SFC): SFC is a greener and often gentler alternative to HPLC that uses supercritical CO₂ as the primary mobile phase.[3] It can be particularly useful for purifying thermally labile compounds.

Data and Protocols

Table 1: Recommended Chromatography Conditions for 2-Azidothiazoles

| Stationary Phase | Mobile Phase System | Notes | Reference(s) |

| Silica Gel | Hexane/Ethyl Acetate with 1-3% Triethylamine | Neutralizes acidic sites on silica gel. | [1] |

| Alumina (Neutral or Basic) | Hexane/Ethyl Acetate | Good for basic or acid-sensitive compounds. | [2] |

| Florisil® | Hexane/Ethyl Acetate | A less acidic alternative to silica gel. | [1][2] |

| C18 (Reversed-Phase) | Water/Acetonitrile or Water/Methanol | Ideal for polar 2-azidothiazoles. | [3] |

Protocol: Deactivation of Silica Gel for Flash Chromatography

-

Prepare the Slurry: In a fume hood, weigh the required amount of silica gel into a beaker.

-

Add the Mobile Phase: Add your initial, least polar mobile phase solvent mixture (e.g., 98:2 hexane:ethyl acetate) to the silica gel to form a slurry.

-

Add Triethylamine: Add triethylamine to the slurry to a final concentration of 1-3% (v/v). For example, for every 100 mL of your mobile phase, add 1-3 mL of triethylamine.

-

Pack the Column: Gently swirl the slurry to ensure it is well-mixed and then pour it into your chromatography column.

-

Equilibrate the Column: Run several column volumes of the mobile phase containing triethylamine through the packed column before loading your sample.

-

Run the Chromatography: Proceed with your purification, ensuring that all mobile phases used throughout the gradient contain the same concentration of triethylamine.

Visualizing Key Concepts

Diagram 1: Decision Tree for Purification Method Selection

Caption: A decision-making workflow for selecting an appropriate purification method for 2-azidothiazoles.

Diagram 2: Factors Leading to 2-Azidothiazole Decomposition

Caption: Key environmental factors that can induce the decomposition of 2-azidothiazoles.

References

- Benchchem.

- Abu-Eittah, R. H., et al. (2009). Azido-tetrazole equilibrium in 2-azidothiazole system. Molecular orbital calculations. Journal of Molecular Structure: THEOCHEM, 895(1-3), 142-147.

- Green Chemistry - RSC Publishing.

- Benchchem.

- ResearchGate.

- Chemistry LibreTexts. 3.6F: Troubleshooting.

- Minder, A. S., et al. (2016). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. ChemMedChem, 11(19), 2089-2095.

- Benchchem. Stability of 2-aminothiazole-4-carboxylic acid in acidic and basic conditions.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Optimizing 2-Azidothiazole Click Reactions

Welcome to the Technical Support Center for optimizing your 2-azidothiazole click reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific understanding to overcome common challenges and achieve high-yield, reproducible results when working with this unique heterocyclic azide.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific issues you may encounter during your experiments. Each problem is followed by a discussion of potential causes and a step-by-step protocol for resolution.

Problem 1: Low or No Product Formation at Room Temperature

You've set up your copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with 2-azidothiazole at room temperature, but after several hours, you observe minimal to no formation of the desired triazole product.

Potential Causes:

-

Inactive Catalyst: The Cu(I) catalyst is essential for the CuAAC reaction. It can be readily oxidized to the inactive Cu(II) state by dissolved oxygen.

-

Insufficient Reducing Agent: If you are generating Cu(I) in situ from a Cu(II) salt (like CuSO₄), an inadequate amount of the reducing agent (typically sodium ascorbate) will result in a low concentration of the active catalyst.

-

Steric Hindrance: Either your 2-azidothiazole or your alkyne partner may be sterically hindered, slowing down the reaction rate at ambient temperatures.

-

Inhibited Catalyst: Components in your reaction mixture, such as certain buffer components (e.g., EDTA) or coordinating solvents, may be interfering with the copper catalyst.

Troubleshooting Protocol:

-

Verify Reagent Integrity:

-

Ensure your 2-azidothiazole and alkyne are pure and have not degraded.

-

Crucially, always use a freshly prepared solution of sodium ascorbate. A 3- to 10-fold excess relative to the copper catalyst is recommended.[1]

-

-

Optimize Catalyst System:

-

Deoxygenate your solvents: Bubble an inert gas like nitrogen or argon through your reaction solvent for 15-20 minutes prior to use to remove dissolved oxygen.[1]

-

Use a stabilizing ligand: Ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous reactions or Tris(benzyltriazolylmethyl)amine (TBTA) for organic solvents can protect the Cu(I) from oxidation and accelerate the reaction.[1] A ligand-to-copper ratio of 1:1 to 2:1 is generally effective.[1]

-

-

Gentle Heating:

-

If steric hindrance is suspected, a moderate increase in temperature can significantly improve the reaction rate.

-

Experimental Protocol:

-

Set up your reaction as usual, ensuring all components are well-dissolved.

-

Stir the reaction mixture at a slightly elevated temperature, for example, 40-50°C.

-

Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every hour).

-

-

Problem 2: Decreased Yield at Elevated Temperatures (e.g., > 60°C)

You've tried to accelerate your reaction by increasing the temperature, but you observe a drop in the yield of your desired triazole product, and perhaps the appearance of new, unidentified byproducts.

Potential Causes:

-

Azido-Tetrazole Equilibrium: This is a critical and often overlooked factor specific to 2-azidothiazoles. The 2-azido form exists in equilibrium with its fused-ring tautomer, a thiazolo-tetrazole.[2] This equilibrium is sensitive to temperature and solvent.[2][3] Elevated temperatures can shift the equilibrium towards the tetrazole form, which is not reactive in the CuAAC reaction, thereby reducing the concentration of the active azide and lowering the product yield.[2]

-

Thermal Degradation of 2-Azidothiazole: Like many organic azides, 2-azidothiazole can be thermally labile.[4] High temperatures can lead to decomposition, potentially through the loss of dinitrogen gas. The thiazole ring itself can also be susceptible to thermal degradation.[5]

-

Catalyst Decomposition: At higher temperatures, the copper catalyst may become more prone to aggregation and precipitation, reducing its catalytic activity.

Troubleshooting Protocol:

-

Optimize Temperature Systematically:

-

Instead of a large temperature jump, screen a range of milder temperatures.

-

Recommended Temperature Screen:

Temperature Rationale Room Temp (20-25°C) Baseline 35°C Gentle warming 45°C Moderate warming | 55°C | Upper limit for initial screening |

-

-

Monitor for Byproducts:

-

When running reactions at elevated temperatures, carefully analyze your crude reaction mixture by LC-MS to look for masses corresponding to starting materials, the desired product, and potential byproducts. A byproduct with the same mass as your 2-azidothiazole starting material but a different retention time could indicate the presence of the unreactive tetrazole tautomer.

-

-

Consider Solvent Effects:

-

The azido-tetrazole equilibrium is also influenced by the solvent.[2][3] In some cases, a change in solvent may stabilize the azide form even at slightly elevated temperatures. For instance, polar aprotic solvents may favor the tetrazole form.[2] Consider screening solvents like THF, acetonitrile, or t-BuOH/water mixtures.

-

Frequently Asked Questions (FAQs)

Q1: What is the optimal starting temperature for a 2-azidothiazole click reaction?

A1: For most 2-azidothiazole click reactions, it is recommended to start at room temperature (20-25°C) .[6][7][8] Many CuAAC reactions proceed efficiently at this temperature, especially with an optimized catalyst system (i.e., with a stabilizing ligand). If the reaction is slow, a gentle increase to 35-45°C is a good next step.[1]

Q2: How does the electronic nature of the 2-azidothiazole affect its stability at higher temperatures?

A2: The electronic properties of substituents on the thiazole ring can influence the thermal stability of the azide group. Generally, electron-withdrawing groups tend to decrease the thermal stability of organic azides.[4] Therefore, if your 2-azidothiazole contains strongly electron-withdrawing groups, it may be more prone to degradation at elevated temperatures.

Q3: Can microwave heating be used for 2-azidothiazole click reactions?

A3: Microwave heating can be a powerful tool to accelerate CuAAC reactions, often leading to significantly shorter reaction times and improved yields.[8] However, due to the potential for rapid heating and the thermal sensitivity of 2-azidothiazole (azido-tetrazole equilibrium and decomposition), careful control of the temperature is crucial. If using a microwave reactor, it is advisable to set a maximum temperature limit (e.g., 60-70°C) and monitor the reaction progress closely.

Q4: What is the azido-tetrazole equilibrium and why is it important for 2-azidothiazole click reactions?

A4: The azido-tetrazole equilibrium is a form of tautomerism where the linear azide group (-N₃) can cyclize to form a fused tetrazole ring. For 2-azidothiazole, this results in an equilibrium between the azide and its thiazolo[2,3-e]tetrazole isomer.[2] This is critically important because only the azide form is reactive in the click reaction . Factors like temperature and solvent can shift this equilibrium.[2][3] If the conditions favor the tetrazole form, the concentration of the reactive azide decreases, leading to a lower yield of the desired triazole product.

Visualizing the Troubleshooting Workflow

The following diagram outlines a decision-making process for optimizing the reaction temperature for your 2-azidothiazole click reaction.

Caption: A step-by-step workflow for troubleshooting and optimizing the reaction temperature for 2-azidothiazole click reactions.

References

- Click Chemistry Protocols. (n.d.). Xi'an Dianhua Biotechnology Co., Ltd.

- Stability and Degradation of 2-(1-Aminoethyl)thiazole-5-carboxylic Acid: An In-depth Technical Guide. (2025). BenchChem.

- Optimizing CuAAC reaction conditions for high yield bioconjug

- Abu-Eittah, R. H., et al. (2009). Azido-tetrazole equilibrium in 2-azidothiazole system. Molecular orbital calculations. Journal of Molecular Structure: THEOCHEM, 895(1-3), 142-147.

- Hong, V., et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation.

- Click Chemistry Protocols. (n.d.). BroadPharm.

- Click chemistry Activ

- Hein, C. D., et al. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(11), 2477-2496.

- Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. (2020). Molecules, 25(9), 2099.

- SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. (2022). Molecules, 27(22), 7793.

- Kinetic and thermodynamic characteristics of the azide-tetrazole rearrangement of 4,6-substituted 2-azidopyrimidines. (2025).

- Cell Lysate Labeling. (n.d.).

- Optimization of the conditions for CuAAC reaction. (n.d.).

- Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal.

- A comparative study on the thermal stability of different organic azides. (2025). BenchChem.

- Click chemistry. (2023, November 29). In Wikipedia.

- Synthesis, azido-tetrazole equilibrium studies and biological activity of 1-(2-azido-6-chloropyrid-4-yl)-3-phenylurea, a photoaffinity labeling reagent for cytokinin-binding proteins. (1995). Bioorganic & Medicinal Chemistry, 3(4), 361-366.

- Kinetic and thermodynamic characteristics of the azide-tetrazole rearrangement of 4,6-substituted 2-azidopyrimidines. (2025).

- Stability of 2-aminothiazole-4-carboxylic acid in acidic and basic conditions. (2025). BenchChem.

- Series of Azido and Fused-Tetrazole Explosives: Combining Good Thermal Stability and Low Sensitivity. (2022). ACS Applied Materials & Interfaces, 14(34), 39091-39097.

- Click Chemistry in Drug Discovery. (n.d.). Sigma-Aldrich.

- UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. (2025). Molecules, 30(18), 4321.

- Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. (2008). Pharmaceutical Sciences, 7(3), 306-317.

- A Study of the Thermal Decomposition of 2-Azidoethanol and 2-Azidoethyl Acetate by Ultraviolet Photoelectron Spectroscopy and Matrix Isolation Infrared Spectroscopy. (n.d.).

- Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. (2022). Biomedicines, 10(7), 1643.

- High temperature dependence of 2,4-dichlorophenoxyacetic acid degradation by Fe3+/H(2)O(2) system. (2003). Chemosphere, 51(9), 975-983.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. confluore.com.cn [confluore.com.cn]

- 7. broadpharm.com [broadpharm.com]

- 8. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Minimizing Side Reactions in 2-Azidothiazole Cycloadditions

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 2-azidothiazole cycloadditions. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. 2-Azidothiazoles are valuable reagents for introducing the thiazole moiety via azide-alkyne cycloaddition reactions (click chemistry). However, their unique electronic structure presents specific challenges that can lead to undesired side reactions, impacting yield, purity, and reproducibility.

This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and optimize your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental challenges associated with the chemistry of 2-azidothiazoles. Understanding these core principles is the first step toward minimizing side reactions.

Q1: What are the primary side reactions I should be aware of when using 2-azidothiazoles?

A: There are three main competitive or subsequent reactions that researchers must be mindful of:

-

Azide-Tetrazole Equilibrium: This is the most common issue. The 2-azido form exists in a dynamic equilibrium with its fused-ring valence tautomer, thiazolo[2,3-e]tetrazole.[1][2] The tetrazole form is generally unreactive in cycloaddition reactions.[3] The position of this equilibrium is highly sensitive to the environment.

-

Dimroth Rearrangement: After a successful cycloaddition, the resulting N-1 substituted triazole product can sometimes rearrange to a thermodynamically more stable isomer where an endocyclic and exocyclic nitrogen atom switch places.[4][5] This is typically induced by heat or non-neutral pH conditions.[6]

-

Thermal Decomposition: Like many organic azides, 2-azidothiazoles can be thermally sensitive. At elevated temperatures, they can decompose, often with the extrusion of dinitrogen (N₂) gas, to form highly reactive nitrene intermediates that lead to a complex mixture of byproducts.[7][8]

Q2: My 2-azidothiazole seems completely unreactive in a cycloaddition. What is the likely cause?